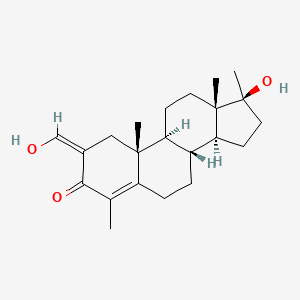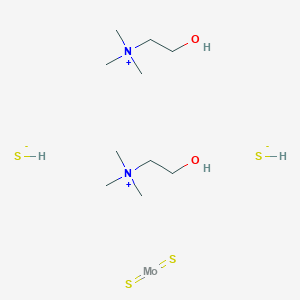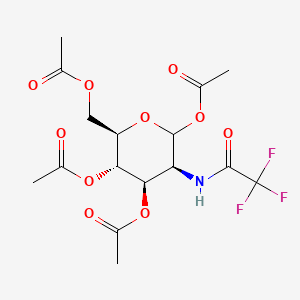
2-Trifluoroacetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trifluoroacetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose is a synthetic carbohydrate derivative. This compound is notable for its unique chemical structure, which includes trifluoroacetamido and acetyl groups. It is widely used in the biomedical industry, particularly in drug development, due to its potential as a scaffold for designing antiviral and antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of acetic anhydride and trifluoroacetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Trifluoroacetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The acetyl and trifluoroacetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines, alcohols, or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-Trifluoroacetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose has numerous applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various glycosides and other carbohydrate derivatives.
Biology: The compound is used in studies of carbohydrate-protein interactions and as a probe for investigating cellular processes.
Medicine: It is a promising scaffold for developing antiviral and antibacterial agents, owing to its unique chemical structure and biological activity.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Trifluoroacetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose involves its interaction with specific molecular targets. The trifluoroacetamido group can inhibit certain enzymes, disrupting critical cellular functions. This inhibition can lead to the suppression of viral replication or bacterial growth, making the compound valuable in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-trifluoroacetamido-D-glucopyranose: Similar in structure but differs in the sugar moiety.
2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate: Another acetylated derivative with a different amido group.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-galactopyranose: Similar acetylation pattern but with a different sugar and amido group .
Uniqueness
2-Trifluoroacetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose stands out due to the presence of the trifluoroacetamido group, which imparts unique chemical and biological properties. This makes it particularly valuable in drug development and other biomedical applications.
Properties
CAS No. |
86900-32-5 |
|---|---|
Molecular Formula |
C16H20F3NO10 |
Molecular Weight |
443.33 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H20F3NO10/c1-6(21)26-5-10-12(27-7(2)22)13(28-8(3)23)11(14(30-10)29-9(4)24)20-15(25)16(17,18)19/h10-14H,5H2,1-4H3,(H,20,25)/t10-,11+,12-,13-,14?/m1/s1 |
InChI Key |
XSSGVGGOUZKLAR-DYPLGBCKSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


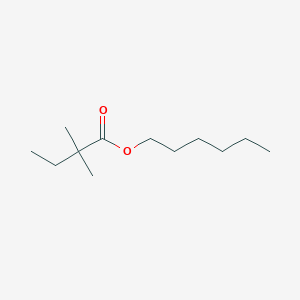
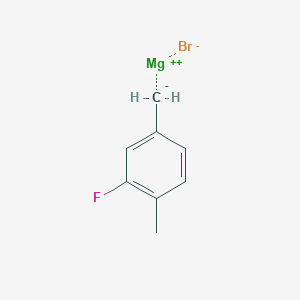
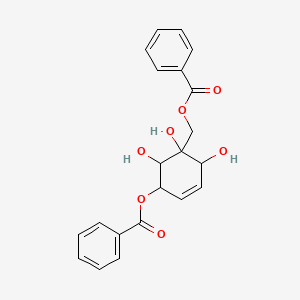

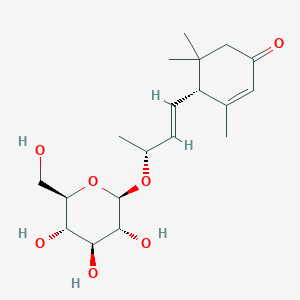
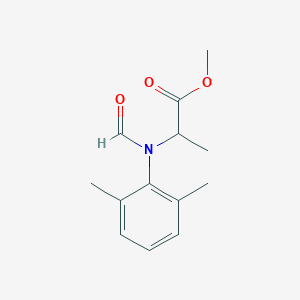
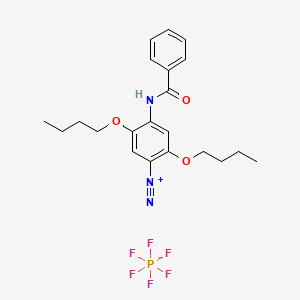
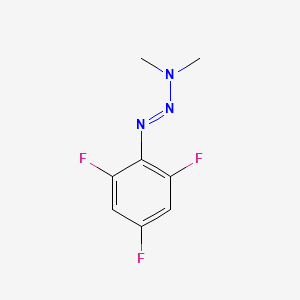
![6-Hydroxy-2,2-dimethyl-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)dihydrofuro[2,3-d][1,3]dioxol-3a(5h)-yl 4-methylbenzenesulfonate](/img/structure/B13405298.png)
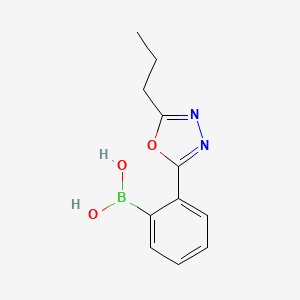
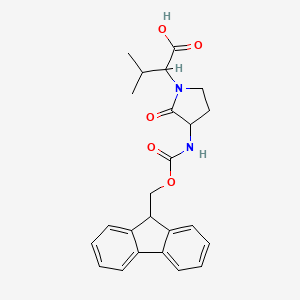
![(2-Methyl-1,1-dioxido-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B13405325.png)
